molecular formula C11H6O2S B13696565 Naphtho[2,3-d][1,3]dioxole-2-thione

Naphtho[2,3-d][1,3]dioxole-2-thione

Cat. No.: B13696565
M. Wt: 202.23 g/mol
InChI Key: FCWDBBNDNTVIGC-UHFFFAOYSA-N
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Description

Naphtho[2,3-d] rsc.orgbeilstein-journals.orgdioxole-2-thione is a heterocyclic compound built upon a naphthalene (B1677914) core. Its structure is distinguished by the fusion of a 1,3-dioxole (B15492876) ring and the presence of a thione functional group at the 2-position of this ring. This unique combination of a large aromatic system with an oxygen- and sulfur-containing heterocycle positions it as a compound of significant academic interest, primarily as a building block for more complex molecules and as a potential scaffold for biologically active agents.

Naphtho-fused heterocycles are a class of organic compounds where a naphthalene ring system is fused to one or more heterocyclic rings. This fusion creates rigid, planar structures with extensive π-electron systems, which are desirable attributes in materials science and medicinal chemistry. The naphthalene unit imparts specific electronic and steric properties, influencing the reactivity and biological interactions of the entire molecule.

Researchers have incorporated various heteroatoms, such as nitrogen, oxygen, and sulfur, to create a vast library of naphtho-fused systems. These compounds are not merely chemical curiosities; they are often key components in functional materials and pharmaceuticals. rsc.org For instance, derivatives of naphthoquinones fused with heterocycles have shown promise for their cytotoxic and apoptotic activities, making them valuable leads in cancer research. nih.gov The development of compounds like 2,3-dihydronaphtho[2,3-d] rsc.orgbeilstein-journals.orgthiazole-4,9-diones underscores the ongoing effort to create novel, biologically active agents from readily available starting materials. beilstein-journals.org

Below is a table highlighting examples of naphtho-fused heterocyclic systems and their areas of research interest.

Heterocyclic SystemFused MoietyArea of Research Interest
Naphtho[2,3-b]thiophene (B1219671)ThiopheneOrganic field-effect transistors (OFETs), Materials Science
Naphtho[2,3-d]thiazoleThiazole (B1198619)Fungicidal activity, Medicinal Chemistry
Naphtho[2,3-d]isoxazoleIsoxazoleAntiapoptotic agents, Pharmaceutical Research
Benzo[d] rsc.orgbeilstein-journals.orgdioxole-type aporphinesDioxole, PyrrolidineNatural product synthesis, Alkaloid Chemistry

This table presents a selection of naphtho-fused heterocyclic systems to illustrate the diversity and utility of this class of compounds.

The 1,3-dioxole ring is a five-membered heterocycle containing two oxygen atoms. It is perhaps most widely known in its saturated form (dioxolane) as a protecting group for aldehydes, ketones, and 1,2-diols in multi-step organic synthesis due to its stability to basic and nucleophilic conditions and its ease of removal under acidic conditions. Beyond this synthetic utility, the 1,3-dioxole scaffold is a core component in numerous natural products and pharmacologically active molecules. ontosight.ai For example, the benzo[d] rsc.orgbeilstein-journals.orgdioxole structure is a feature in several classes of alkaloids. rsc.org Derivatives of Naphtho[2,3-d] rsc.orgbeilstein-journals.orgdioxole, such as the corresponding carboxylic acid, have been investigated for antimicrobial, anti-inflammatory, and anticancer properties, highlighting the potential of this fused system to serve as a valuable scaffold in drug design. ontosight.ai

The 2-thione moiety (C=S) is a thiocarbonyl group incorporated into the heterocyclic ring. The replacement of a carbonyl oxygen with sulfur significantly alters the electronic properties, polarity, and reactivity of the functional group. Thiones are known to be more reactive than their ketone counterparts. This moiety is a key structural feature in a wide range of compounds with diverse biological activities. For example, thiazolidine-2-thione derivatives have been synthesized and evaluated as potent inhibitors of the enzyme xanthine (B1682287) oxidase, which is relevant to the treatment of hyperuricemia. rsc.org Furthermore, 3-Methyl-2-thioxo-2,3-dihydronaphtho[2,3-d] rsc.orgbeilstein-journals.orgthiazole-4,9-dione, a compound structurally related to the subject of this article, has demonstrated fungicidal activity. beilstein-journals.org The introduction of a thione group is often achieved through thionation reactions, commonly employing reagents like Lawesson's reagent to convert a carbonyl group into a thiocarbonyl. rsc.org

The table below summarizes the primary roles of these two important chemical moieties.

MoietyKey Role in Organic Chemistry
1,3-Dioxole Protecting group for carbonyls and diols; Structural core in natural products and pharmaceuticals. ontosight.ai
2-Thione Reactive functional group for further synthesis; Pharmacophore in biologically active compounds (e.g., enzyme inhibitors, fungicides). beilstein-journals.orgrsc.org

This table outlines the fundamental significance of the 1,3-dioxole and 2-thione functional groups in the context of organic synthesis and medicinal chemistry.

Direct academic research focusing specifically on Naphtho[2,3-d] rsc.orgbeilstein-journals.orgdioxole-2-thione is not extensively documented in the current literature. This suggests that the compound represents a relatively unexplored area of chemical space, making it a prime candidate for future investigation. The research trajectories for this compound can be logically projected based on its structure and the established chemistry of its components.

Synthetic Approaches: A plausible and direct synthetic route to Naphtho[2,3-d] rsc.orgbeilstein-journals.orgdioxole-2-thione would likely start from the corresponding ketone, Naphtho[2,3-d] rsc.orgbeilstein-journals.orgdioxol-2-one. The key transformation would be the thionation of the cyclic carbonate. Lawesson's reagent is a well-established and widely used reagent for converting carbonyl compounds into their thione analogues. Research on the selective thionation of related naphtho-fused systems, such as naphtho[2,3-b]thiophene diimide, has demonstrated the feasibility of using Lawesson's reagent, sometimes requiring specific conditions like high temperatures or microwave irradiation to achieve good yields. rsc.org The synthesis would therefore likely involve the reaction of 2,3-dihydroxynaphthalene (B165439) with a phosgene (B1210022) equivalent to form the cyclic carbonate, followed by thionation.

Potential Applications and Research Directions: Given the established biological activities of related structures, a primary research trajectory for Naphtho[2,3-d] rsc.orgbeilstein-journals.orgdioxole-2-thione would be its evaluation as a biologically active agent. The presence of the naphtho-fused system, combined with the thione group, suggests potential for:

Antifungal or Antimicrobial Agents: Drawing parallels with other sulfur-containing heterocycles and thiones. beilstein-journals.org

Enzyme Inhibitors: The thione moiety can act as a hydrogen bond acceptor or a metal-coordinating group, making it a candidate for interaction with enzyme active sites. rsc.org

Intermediate for Chemical Synthesis: The reactive thione group can serve as a handle for further functionalization, allowing for the construction of more complex, polyfunctionalized naphthalene derivatives. It could be used in cycloaddition reactions or as a precursor to other sulfur-containing heterocycles.

Materials Science: The rigid, planar aromatic structure could be explored for applications in organic electronics, similar to other naphtho-fused systems. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6O2S

Molecular Weight

202.23 g/mol

IUPAC Name

benzo[f][1,3]benzodioxole-2-thione

InChI

InChI=1S/C11H6O2S/c14-11-12-9-5-7-3-1-2-4-8(7)6-10(9)13-11/h1-6H

InChI Key

FCWDBBNDNTVIGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)OC(=S)O3

Origin of Product

United States

Synthetic Methodologies for Naphtho 2,3 D 1 2 Dioxole 2 Thione

Direct Synthesis Routes from Naphthalene (B1677914) Precursors

Direct methods focus on constructing the dioxole-2-thione ring system onto a pre-existing naphthalene core, most commonly starting from 2,3-naphthalenediol.

A primary and direct route to Naphtho[2,3-d] tandfonline.comenamine.netdioxole-2-thione involves the reaction of 2,3-naphthalenediol with a thiocarbonylating agent like thiophosgene (B130339) (CSCl₂). In this reaction, the two hydroxyl groups of the naphthalenediol act as nucleophiles, attacking the electrophilic carbon of thiophosgene. This process, typically conducted in the presence of a base to deprotonate the diol and enhance its nucleophilicity, results in a double condensation and the formation of the five-membered dioxole-2-thione ring. The use of highly toxic thiophosgene, however, necessitates stringent safety precautions.

General reaction conditions are summarized in the table below, based on analogous reactions with other diols. researchgate.net

Starting MaterialReagentBaseSolventTypical Conditions
2,3-NaphthalenediolThiophosgenePyridine or TriethylamineToluene or Dichloromethane0 °C to reflux

This table represents typical conditions for the reaction of diols with thiophosgene; specific yield data for Naphtho[2,3-d] tandfonline.comenamine.netdioxole-2-thione is not extensively published.

Alternative direct cyclization methods aim to avoid the use of thiophosgene. One such approach involves using 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) or related reagents as thiocarbonyl transfer agents. researchgate.net These reagents react with the diol in a two-step, one-pot sequence to form the cyclic thionocarbonate. This method is generally considered safer than using thiophosgene. Another possibility is the reaction of the dipotassium (B57713) salt of 2,3-naphthalenediol with carbon disulfide (CS₂), followed by treatment with an alkylating agent or oxidant, although this is less common for thione formation.

Indirect Synthesis via Analogous Systems and Functional Group Transformations

Indirect routes involve the initial synthesis of a related compound, such as the oxygen analog (a cyclic carbonate), followed by a chemical transformation to introduce the thione functionality.

A highly effective and common indirect strategy is the thionation of the corresponding carbonyl compound, Naphtho[2,3-d] tandfonline.comenamine.netdioxole-2-one. This precursor can be readily synthesized from 2,3-naphthalenediol and phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole. Once the oxo-analog is obtained, it can be converted to the target thione using a thionating agent.

Lawesson's reagent (LR) is the most prominent and efficient reagent for this transformation, known for its mild conditions and high efficacy in converting a wide range of carbonyls, including carbonates and esters, into their thio-analogs. enamine.netnih.govorganic-chemistry.org The reaction involves heating the cyclic carbonate with Lawesson's reagent in an anhydrous aromatic solvent. Phosphorus pentasulfide (P₄S₁₀) can also be used, but often requires higher temperatures and may lead to lower yields. nih.gov The general reactivity order for Lawesson's reagent is amides > ketones > esters, placing the cyclic carbonate intermediate in a favorable position for conversion. nih.gov

Starting MaterialThionating AgentSolventTypical Conditions
Naphtho[2,3-d] tandfonline.comenamine.netdioxole-2-oneLawesson's ReagentToluene or XyleneReflux
Naphtho[2,3-d] tandfonline.comenamine.netdioxole-2-onePhosphorus PentasulfideXylene or PyridineHigh temperature reflux

This table outlines general conditions for the thionation of cyclic carbonates. The driving force of the reaction with Lawesson's reagent is the formation of a stable P=O bond. organic-chemistry.org

Ring annulation involves building the naphthalene system onto a pre-existing 1,3-dioxole-2-thione (B1615772) ring. This approach is synthetically complex and not commonly employed for this specific target molecule. The ready availability of substituted naphthalene precursors makes it far more straightforward to build the heterocyclic ring onto the aromatic scaffold rather than the reverse. Such strategies are more relevant for accessing highly complex or unusually substituted polycyclic systems where the naphthalene precursor is not easily accessible. rsc.orgresearchgate.net

Green Chemistry Approaches and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on sustainability. For the synthesis of Naphtho[2,3-d] tandfonline.comenamine.netdioxole-2-thione, green approaches would focus on several key areas. Firstly, replacing hazardous reagents like thiophosgene is a priority. The use of safer alternatives such as TCDI or developing catalytic routes using carbon disulfide would be a significant improvement. researchgate.net

Secondly, indirect routes can also be made greener. The synthesis of the precursor cyclic carbonate from the diol can be achieved using dimethyl carbonate or even CO₂ under catalytic conditions, which are much more environmentally benign alternatives to phosgene. rsc.orgresearchgate.net Furthermore, in the thionation step, developing catalytic methods or using recyclable versions of thionating agents, such as fluorous Lawesson's reagent, can reduce waste and simplify purification. organic-chemistry.org The use of microwave-assisted synthesis could also be explored to reduce reaction times and energy consumption. While specific green protocols for Naphtho[2,3-d] tandfonline.comenamine.netdioxole-2-thione are not yet established in the literature, these principles provide a clear roadmap for future sustainable development.

Catalyst Development in Naphthodioxole Synthesis

While specific catalyst development for the synthesis of Naphtho[2,3-d] rsc.orgelsevierpure.comdioxole-2-thione is not extensively documented, the principles of catalysis in the formation of related cyclic carbonates from diols can be extrapolated. The synthesis of cyclic carbonates from diols and carbon dioxide is a more challenging transformation than from epoxides, and thus has been a fertile ground for catalyst innovation. rsc.orgresearchgate.net These catalytic systems often aim to activate the diol and/or the C1 source.

For the analogous thiocarbonate synthesis from 2,3-dihydroxynaphthalene (B165439) and a thiocarbonyl source, catalyst development would likely focus on enhancing the nucleophilicity of the diol's hydroxyl groups and activating the thiocarbonylating agent. Lewis acids could play a role in coordinating to the diol, making it more susceptible to attack. Conversely, basic catalysts can deprotonate the diol, increasing its nucleophilicity.

Recent advancements in the synthesis of related sulfur-containing heterocycles have explored the use of various catalysts. For instance, the synthesis of 1,3-thiazolidine-2-thiones has been achieved using lanthanide amides as catalysts for the cycloaddition of aziridines with carbon disulfide. While a different reaction, it highlights the potential for metal-based catalysts in facilitating the formation of sulfur-containing rings.

A hypothetical catalytic cycle for the formation of Naphtho[2,3-d] rsc.orgelsevierpure.comdioxole-2-thione from 2,3-dihydroxynaphthalene and carbon disulfide could involve a metal catalyst that coordinates to the diol, followed by a stepwise or concerted reaction with CS2 to form the cyclic thiocarbonate.

Table 1: Representative Catalysts in Related Cyclic Carbonate and Thiocarbonate Syntheses

Catalyst/PromoterSubstratesProduct TypeKey Features
N-Heterocyclic Carbenes (NHCs)Diols, CO2Cyclic CarbonatesOperates at atmospheric pressure; requires an alkyl halide and a base. rsc.orgresearchgate.net
CeO2 with 2-cyanopyridineDiols, CO2Cyclic CarbonatesEffective for challenging 6-membered ring carbonates. elsevierpure.com
Imidazole1,2-diiodoethane (B146647), CS21,3-dithiolane-2-thioneInexpensive and non-toxic catalyst for a related transformation. researchgate.net
Lanthanide AmidesAziridines, CS21,3-thiazolidine-2-thionesGood functional group tolerance under mild conditions.

Solvent-Free or Aqueous Media Syntheses

The development of synthetic methods that minimize or eliminate the use of volatile organic solvents is a key goal in green chemistry. For the synthesis of Naphtho[2,3-d] rsc.orgelsevierpure.comdioxole-2-thione, exploring solvent-free or aqueous reaction conditions is highly relevant.

Solvent-free reactions, often conducted by heating the neat reactants, can lead to higher reaction rates, easier product isolation, and reduced waste. The synthesis of various heterocyclic compounds has been successfully demonstrated under solvent-free conditions. For example, the cyclodehydration of 1,n-diols to form cyclic ethers has been optimized under solvent-free conditions using heteropoly acids as catalysts. nih.gov This suggests that a similar approach could be viable for the synthesis of Naphtho[2,3-d] rsc.orgelsevierpure.comdioxole-2-thione from 2,3-dihydroxynaphthalene and a suitable thiocarbonylating agent, potentially with thermal or microwave activation.

Aqueous media synthesis presents both challenges and opportunities. While the reactants, such as 2,3-dihydroxynaphthalene and carbon disulfide, may have low water solubility, the use of phase-transfer catalysts or surfactants can overcome this limitation. An interesting approach in a related synthesis involves the reaction of 1,2-diiodoethane with CS2 in aqueous DMSO, promoted by imidazole, to form 1,3-dithiolane-2-thione. researchgate.netresearchgate.net This demonstrates the feasibility of using aqueous systems for the formation of cyclic thiocarbonates.

Table 2: Examples of Solvent-Free and Aqueous Media Syntheses of Related Heterocycles

ReactionReaction ConditionsProductAdvantages
Cyclodehydration of Butane-1,4-diolSolvent-free, H3PW12O40 catalyst, 100°CTetrahydrofuranElimination of solvent, high yield. nih.gov
Synthesis of 1,3-dithiolane-2-thioneAqueous DMSO, Imidazole catalyst1,3-dithiolane-2-thioneUse of a green co-solvent, mild conditions. researchgate.netresearchgate.net
Multicomponent synthesis of thiazolidine-2-thionesEthanolThiazolidine-2-thionesUse of a greener solvent.

In the context of Naphtho[2,3-d] rsc.orgelsevierpure.comdioxole-2-thione synthesis, a plausible solvent-free approach would involve the direct reaction of 2,3-dihydroxynaphthalene with 1,1'-thiocarbonyldiimidazole with gentle heating. An aqueous approach might involve a suspension of 2,3-dihydroxynaphthalene in water with carbon disulfide and a base, possibly with a phase-transfer catalyst to facilitate the reaction. Further research in these areas would be beneficial for developing more sustainable synthetic routes to this compound.

Chemical Reactivity and Transformations of Naphtho 2,3 D 1 2 Dioxole 2 Thione

Reactions Involving the 2-Thione Group

The thiocarbonyl group in Naphtho[2,3-d] drugfuture.comalfa-chemistry.comdioxole-2-thione is the most reactive site, susceptible to oxidation, nucleophilic attack, and desulfurization reactions.

Oxidation Reactions of the Thiocarbonyl Moiety

The oxidation of the thiocarbonyl group in cyclic thionocarbonates can lead to the corresponding carbonyl compound (ketone). While specific studies on the oxidation of Naphtho[2,3-d] drugfuture.comalfa-chemistry.comdioxole-2-thione are not extensively documented, the conversion of thiones to ketones is a well-established transformation in organic chemistry. Various oxidizing agents can be employed for this purpose. For instance, the oxidation of 2-(methylthio)naphtho[2,3-d]thiazole-4,9-dione with meta-chloroperoxybenzoic acid (mCPBA) yields the corresponding methylsulfinyl derivative, demonstrating the susceptibility of sulfur in this class of compounds to oxidation. nih.gov

General oxidizing agents for the conversion of thiones to ketones include reagents like potassium permanganate, chromium-based oxidants, and peroxy acids. researchgate.net The reaction proceeds by initial attack of the oxidant on the sulfur atom, followed by a series of steps leading to the elimination of a sulfur species and formation of the C=O bond.

Table 1: Potential Oxidizing Agents for the Conversion of Thiones to Ketones

Oxidizing AgentGeneral Conditions
Potassium Permanganate (KMnO4)Basic or neutral conditions
Pyridinium Chlorochromate (PCC)Anhydrous CH2Cl2
meta-Chloroperoxybenzoic Acid (mCPBA)Inert solvent like CH2Cl2 or CHCl3
Ozone (O3)Low temperature, followed by reductive workup

It is important to note that the specific reaction conditions for the oxidation of Naphtho[2,3-d] drugfuture.comalfa-chemistry.comdioxole-2-thione would require experimental optimization to achieve high yields and avoid side reactions on the naphthalene (B1677914) or dioxole rings.

Nucleophilic Additions to the Thione Carbon

The carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of many transformations involving thiones. While direct experimental data on nucleophilic additions to Naphtho[2,3-d] drugfuture.comalfa-chemistry.comdioxole-2-thione is limited, the general principles of thione chemistry suggest that a variety of nucleophiles can react at this position.

For example, organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are expected to add to the thione carbon, forming a transient thiol intermediate which can be subsequently protonated to yield a tertiary thiol. Research on related heterocyclic systems has shown that nucleophilic attack can lead to ring-opening reactions, depending on the nature of the nucleophile and the stability of the ring system. researchgate.net

Table 2: Plausible Nucleophilic Addition Reactions

NucleophileReagent ExampleExpected Product Type
Organolithiumn-ButyllithiumTertiary thiol (after workup)
Grignard ReagentPhenylmagnesium bromideTertiary thiol (after workup)
HydrideSodium borohydrideSecondary thiol
AminesDiethylamineThioaminal (potential for ring opening)

The regioselectivity of nucleophilic attack is generally directed at the thione carbon due to its electrophilicity, which is enhanced by the electron-withdrawing nature of the adjacent oxygen atoms in the dioxole ring.

Desulfurization Reactions (e.g., Fluorodesulfurization)

Desulfurization of the thione group is a key reaction, most notably in the context of the Corey-Winter olefination. drugfuture.comalfa-chemistry.comnrochemistry.comwikipedia.orgorganic-chemistry.org This reaction converts 1,2-diols into alkenes via a cyclic thionocarbonate intermediate, which is precisely the structure of Naphtho[2,3-d] drugfuture.comalfa-chemistry.comdioxole-2-thione if formed from the corresponding 2,3-dihydroxynaphthalene (B165439).

In this reaction, the thionocarbonate is treated with a phosphite (B83602) reagent, typically trimethyl phosphite, which attacks the sulfur atom. This leads to the formation of a carbene intermediate, which then eliminates carbon dioxide to furnish the corresponding alkene. This process is stereospecific, with cis-diols yielding cis-alkenes and trans-diols yielding trans-alkenes. wikipedia.org

Table 3: Corey-Winter Olefination Reaction

ReactantReagentProduct
Naphtho[2,3-d] drugfuture.comalfa-chemistry.comdioxole-2-thioneTrimethyl phosphiteAcenaphthylene

Fluorodesulfurization is another important desulfurization reaction where the thiocarbonyl group is replaced by two fluorine atoms to form a difluoromethylene group. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are commonly used for this transformation. These reagents are effective for the conversion of various thiocarbonyl compounds into gem-difluorides.

Reactions of the 1,3-Dioxole (B15492876) Ring

The 1,3-dioxole ring in Naphtho[2,3-d] drugfuture.comalfa-chemistry.comdioxole-2-thione is generally more stable than the thione group but can undergo reactions under specific conditions.

Ring-Opening and Ring-Closure Reactions

The 1,3-dioxole ring can be opened under acidic or basic conditions, although the aromatic fusion in the naphtho derivative provides additional stability. Acid-catalyzed hydrolysis would lead to the formation of the corresponding 2,3-dihydroxynaphthalene.

Ring-opening can also be initiated by nucleophilic attack, not at the thione carbon, but at one of the carbon atoms of the dioxole ring, particularly if the ring is activated. Studies on related systems have shown that strong nucleophiles can induce ring-opening. researchgate.net

Ring-closure reactions are fundamental to the synthesis of the Naphtho[2,3-d] drugfuture.comalfa-chemistry.comdioxole system itself. The reaction of 2,3-dihydroxynaphthalene with a thiophosgene (B130339) equivalent is a common method for the formation of the thionocarbonate ring.

Cycloaddition Reactions of the Dioxole System

The double bond within the 1,3-dioxole ring is generally not highly reactive in cycloaddition reactions due to its integration into the aromatic naphthalene system. However, under forcing conditions or with highly reactive dienophiles, Diels-Alder type reactions could potentially occur, although this is not a commonly reported transformation for this specific system. wikipedia.orgorganic-chemistry.orgrsc.orgmasterorganicchemistry.com The aromaticity of the naphthalene ring system would need to be disrupted, making such reactions energetically unfavorable.

More plausible are cycloadditions involving the exocyclic C=S double bond, which can act as a dienophile or a dipolarophile in certain reactions.

Rearrangement Pathways

Currently, there is a lack of specific studies in the available scientific literature detailing the rearrangement pathways of Naphtho[2,3-d] ontosight.ainih.govdioxole-2-thione. However, rearrangement reactions are known to occur in other substituted naphthalene and heterocyclic systems, often under thermal or catalytic conditions. For instance, studies on other complex heterocyclic systems fused to a naphthalene core, such as 1,3-diamino-2,7-naphthyridines, have shown that rearrangements can be influenced by substituents and the nature of reactants. nih.gov Such rearrangements might involve the migration of substituents on the naphthalene ring or skeletal reorganization of the dioxolethione moiety, but this remains a subject for future investigation.

Electrophilic and Nucleophilic Substitution on the Naphthalene Core

The naphthalene core of Naphtho[2,3-d] ontosight.ainih.govdioxole-2-thione is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the electronic effects of the fused dioxole ring.

Electrophilic Aromatic Substitution: The 1,3-dioxole group is generally considered to be electron-donating, which would activate the naphthalene core towards electrophilic attack. This directing effect would likely favor substitution at positions ortho and para to the dioxole ring. However, the specific positions for electrophilic attack on the naphtho[2,3-d] ontosight.ainih.govdioxole system have not been extensively documented. In related systems like naphtho[2,3-c] ontosight.airesearchgate.netresearchgate.netthiadiazole-4,9-dione, electrophilic bromination has been shown to occur on the aromatic ring, yielding a range of bromo derivatives depending on the reaction conditions. researchgate.net

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the naphthalene core is less common and typically requires the presence of strong electron-withdrawing groups at positions ortho or para to a suitable leaving group. libretexts.org The dioxole ring itself is not a strong electron-withdrawing group. Therefore, for nucleophilic substitution to occur on the naphthalene moiety of Naphtho[2,3-d] ontosight.ainih.govdioxole-2-thione, the ring would likely need to be further substituted with potent electron-withdrawing groups like nitro or cyano groups. youtube.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov

Reaction TypeReagentsExpected Product TypeReference/Analogy
Electrophilic BrominationN-Bromosuccinimide, H₂SO₄Bromo-naphtho[2,3-d] ontosight.ainih.govdioxole-2-thioneAnalogous to bromination of naphtho[2,3-c] ontosight.airesearchgate.netresearchgate.netthiadiazole-4,9-dione researchgate.net
Nucleophilic SubstitutionNucleophile (e.g., OH⁻), requires additional electron-withdrawing groupsSubstituted naphtho[2,3-d] ontosight.ainih.govdioxole-2-thioneGeneral principles of SNAr reactions libretexts.org

Palladium-Mediated Cross-Coupling Reactions of Naphthodioxole Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. researchgate.net While there are no specific examples of such reactions on Naphtho[2,3-d] ontosight.ainih.govdioxole-2-thione itself, the naphthodioxole scaffold can be functionalized using these methods, provided a suitable leaving group (such as a halide or triflate) is present on the naphthalene ring.

The Suzuki-Miyaura cross-coupling, for instance, has been successfully employed to synthesize 5-phenylbenzo[d] ontosight.ainih.govdioxole and 5-(p-tolyl)benzo[d] ontosight.ainih.govdioxole from the corresponding boronic acids and a benzenesulfonate (B1194179) or tosylate precursor. nih.gov This suggests that a halo- or tosyloxy-substituted Naphtho[2,3-d] ontosight.ainih.govdioxole could similarly be coupled with various boronic acids to introduce aryl or vinyl substituents onto the naphthalene core. Other palladium-catalyzed reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination could also be envisioned for the functionalization of this scaffold. researchgate.netrsc.org

Reaction NameCoupling PartnersCatalyst System (Example)Potential ProductReference/Analogy
Suzuki-Miyaura CouplingAryl/vinyl boronic acid + Halogenated NaphthodioxolePd(OAc)₂, K₂CO₃Aryl/vinyl-substituted NaphthodioxoleSynthesis of substituted benzo[d] ontosight.ainih.govdioxoles nih.gov
Heck CouplingAlkene + Halogenated NaphthodioxolePd(OAc)₂, PPh₃, Et₃NAlkenyl-substituted NaphthodioxoleGeneral Heck reaction principles researchgate.net
Buchwald-Hartwig AminationAmine + Halogenated NaphthodioxolePd₂(dba)₃, BINAP, NaOtBuAmino-substituted NaphthodioxoleGeneral amination principles rsc.org

Radical Chemistry of Naphtho[2,3-d]ontosight.ainih.govdioxole-2-thione and its Analogues

The radical chemistry of Naphtho[2,3-d] ontosight.ainih.govdioxole-2-thione has not been specifically investigated. However, naphthalene and its derivatives are known to participate in radical reactions. For example, naphthols can be doubly arylated in a one-pot radical process involving the generation of naphthyl radicals. frontiersin.org It is conceivable that under appropriate conditions, radical species could be generated on the naphthalene core of Naphtho[2,3-d] ontosight.ainih.govdioxole-2-thione, leading to various functionalizations. The thione group itself can also be a handle for radical reactions, although such reactivity would need to be explored experimentally for this specific molecule.

Mechanistic Studies of Reaction Pathways

Detailed mechanistic studies for the reactions of Naphtho[2,3-d] ontosight.ainih.govdioxole-2-thione are not available in the current literature. However, the mechanisms of the fundamental reactions it would likely undergo can be understood from studies of related compounds.

Electrophilic Substitution: The mechanism would involve the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion) upon attack by an electrophile. The stability of this intermediate would determine the regioselectivity of the reaction. rsc.org

Nucleophilic Aromatic Substitution: As mentioned, this would proceed via a two-step addition-elimination mechanism involving a Meisenheimer intermediate, provided the necessary activating groups are present. nih.gov

Palladium-Catalyzed Cross-Coupling: These reactions proceed through a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the catalyst. researchgate.net

Radical Reactions: Mechanistic pathways for radical reactions would depend on the method of radical generation, but would typically involve initiation, propagation, and termination steps. frontiersin.org

Further experimental and computational studies are necessary to elucidate the specific reaction mechanisms and pathways for Naphtho[2,3-d] ontosight.ainih.govdioxole-2-thione.

Derivatives, Analogues, and Structural Modifications

Synthesis and Exploration of Substituted Naphtho[2,3-d]acs.orgrsc.orgdioxole-2-thione Derivatives

Direct literature on the synthesis of Naphtho[2,3-d] acs.orgrsc.orgdioxole-2-thione is limited; however, the synthesis of the parent naphtho[2,3-d] acs.orgrsc.orgdioxole ring system is documented. An efficient route to a highly functionalized derivative, naphtho[2,3-d]-1,3-dioxole-5-methoxy-6-carboxylic acid, has been developed starting from piperonal. This multi-step synthesis involves a Wittig reaction, catalytic hydrogenation, and cyclization to form a tetralone intermediate, which is then further functionalized.

A plausible general route to the title compound would involve the initial synthesis of the corresponding Naphtho[2,3-d] acs.orgrsc.orgdioxole-2-one (a cyclic carbonate). This could be achieved through the reaction of 2,3-dihydroxynaphthalene (B165439) with phosgene (B1210022) or a phosgene equivalent. The subsequent conversion of the 2-one (carbonyl group) to the 2-thione (thiocarbonyl group) is a standard transformation in organic chemistry. This thionation can typically be accomplished using reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). Exploration of substituted derivatives would logically follow by employing variously substituted 2,3-dihydroxynaphthalenes as starting materials.

Analogues with Heteroatom Variations in the Dioxole Ring

Replacing the oxygen atoms in the dioxole ring with other heteroatoms, such as sulfur, yields structural analogues with distinct chemical and physical properties.

Analogues where one oxygen atom of the dioxole ring is replaced by a sulfur atom are known as naphtho acs.orgrsc.orgoxathiole derivatives. While specific research on the Naphtho[2,3-d] acs.orgrsc.orgoxathiole-2-thione isomer is not widely available, the related benzo[d] acs.orgrsc.orgoxathiole-2-thione has been synthesized and fully characterized. Its preparation involves the reaction of 2-mercaptophenol (B73258) with thiophosgene (B130339) in an aqueous alkaline solution. This method provides a convenient route to the fundamental heterocyclic compound, which has been characterized by NMR, IR spectroscopy, and X-ray crystallography.

The dithiole analogues, where both oxygen atoms are substituted with sulfur, represent another important class. The synthesis of a complex derivative, 2-Sulfanylidene-1,3-dithiolo[4,5-b]naphtho[2,3-e] acs.orgresearchgate.netdithiine-5,10-dione, has been reported. This compound was prepared by reacting 2,3-dichloro-1,4-naphthoquinone with a zinc-dmit complex, (NBu₄)₂[Zn(dmit)₂], where H₂dmit is 4,5-dimercapto-1,3-dithiole-2-thione. The reaction proceeds readily at room temperature, yielding the product as a dark precipitate. The resulting molecule features the Naphtho[2,3-d] acs.orgrsc.orgdithiole-2-thione core fused to another sulfur-containing ring. Such compounds are of interest in the field of organic conductors.

Expansion to Related Naphtho-Fused Heterocyclic Scaffolds

The core naphthoquinone structure is a versatile building block for a wide range of fused heterocyclic systems beyond dioxoles, oxathioles, and dithioles.

This class of compounds has been the subject of significant research, particularly in medicinal chemistry. A one-pot, three-component [2+3] cycloaddition reaction has been developed for the efficient synthesis of both 1-alkyl and 2-alkyl substituted Naphtho[2,3-d] acs.orgrsc.orgrsc.orgtriazole-4,9-diones. acs.org This concise protocol is suitable for large-scale synthesis. acs.org

These derivatives have been identified as promising anticancer agents. nih.gov Researchers designed and synthesized a library of these compounds, leading to the discovery of potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in pyrimidine (B1678525) biosynthesis and an attractive target for cancer therapy. nih.govacs.org Further optimization resulted in compounds with significant inhibitory activity and the ability to induce reactive oxygen species (ROS), leading to apoptosis in cancer cells. nih.govfigshare.com

Inhibitory Activity of Naphtho[2,3-d] acs.orgrsc.orgrsc.orgtriazole-4,9-dione Derivatives
CompoundTarget EnzymeIC₅₀ (nM)Reference
11lhDHODH4.5 nih.gov
11khDHODH9 nih.gov

Derivatives of Naphtho[2,3-c] acs.orgrsc.orgnih.govthiadiazole (NTD) are valued for their applications in materials science, particularly in organic electronics. These compounds often exhibit high fluorescence quantum yields and good charge carrier transport properties. rsc.org

The synthesis of substituted NTD derivatives is commonly achieved via a palladium-catalyzed Suzuki coupling reaction between 4,9-dibromonaphtho[2,3-c] acs.orgrsc.orgnih.govthiadiazole and various arylboronic acids. rsc.org This method allows for the introduction of a wide range of aryl substituents at the 4 and 9 positions, enabling the fine-tuning of the material's electronic and optical properties. rsc.orgrsc.org By adjusting these substituents, the emission color can be tuned across the visible spectrum. rsc.org Certain derivatives have demonstrated ambipolar charge transport, with balanced hole and electron mobilities, making them suitable for use in organic light-emitting diodes (OLEDs). rsc.org Furthermore, NTD-containing dyes have been developed as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netacs.orgnih.gov

Properties of Selected Naphtho[2,3-c] acs.orgrsc.orgnih.govthiadiazole (NTD) Derivatives
DerivativeKey FeatureApplicationReference
4-(2,2-diphenylvinyl)phenyl-substituted NTDAmbipolar transport, high mobilityOLEDs rsc.org
Biphenyl-substituted NTDAmbipolar transportOLEDs rsc.org
NTD-arylamine-cyanoacrylic acid dyeBroad electronic absorptionDSSCs acs.orgnih.gov

Other Naphtho-Annulated Systems

The fusion of a naphthalene (B1677914) core with other heterocyclic rings gives rise to a diverse array of compounds with interesting properties and potential applications. These systems are structurally related to Naphtho[2,3-d] beilstein-journals.orgtandfonline.comdioxole-2-thione through the shared naphtho moiety.

Naphtho[2,3-c] beilstein-journals.orgontosight.aibeilstein-journals.orgthiadiazole Derivatives: These compounds feature a thiadiazole ring fused to the naphthalene system. They have been investigated for their light-emitting and charge-transporting properties. rsc.orgrsc.org Synthesis often involves a palladium-catalyzed Suzuki coupling reaction using 4,9-dibromonaphtho[2,3-c] beilstein-journals.orgontosight.aibeilstein-journals.orgthiadiazole as a starting material. rsc.org Certain derivatives have shown ambipolar charge transport capabilities, making them of interest for organic electronics. rsc.org For instance, derivatives have been used as sensitizers in dye-sensitized solar cells (DSSCs), where the Naphtho[2,3-c] beilstein-journals.orgontosight.aibeilstein-journals.orgthiadiazole unit acts as an electron-deficient spacer in D-A-π-A conjugated dyes. acs.org

Compound Class Key Synthetic Feature Noteworthy Property
Naphtho[2,3-c] beilstein-journals.orgontosight.aibeilstein-journals.orgthiadiazole DerivativesSuzuki coupling from dibromo precursor rsc.orgAmbipolar charge transport, high fluorescence quantum yield rsc.org

Benzo[f]naphtho[2,3-b]phosphoindoles: This class of compounds incorporates a phosphorus atom into the fused ring system. The synthesis of 6-phenyl-6H-benzo[f]naphtho[2,3-b]phosphoindole is achieved through a ring-closure reaction of 3,3′-dilithio-2,2′-binaphthyl with dichlorophenylphosphine (B166023). beilstein-journals.orgbeilstein-journals.org The resulting phosphole is a versatile intermediate, as the phosphorus atom can be readily modified to create derivatives like phosphine (B1218219) oxides and phospholium salts. beilstein-journals.org X-ray crystallography has revealed that the pentacyclic skeleton is nearly planar, and these compounds can exhibit fluorescence. beilstein-journals.orgbeilstein-journals.org

Compound Class Key Synthetic Feature Noteworthy Property
Benzo[f]naphtho[2,3-b]phosphoindolesRing-closure of a dilithio-binaphthyl with dichlorophenylphosphine beilstein-journals.orgbeilstein-journals.orgPlanar, fluorescent, chemically modifiable phosphorus center beilstein-journals.org

Naphtho[2,3-a]phenoxazinium Salts: These are cationic dyes synthesized by the condensation of a 5-amino-2-nitrosophenol derivative with 1-aminoanthracene (B165094) or its N-substituted analogues in an acidic medium. sciforum.net These compounds are characterized by their strong absorption in the long-wavelength region of the visible spectrum (around 590–647 nm) and intense fluorescence. sciforum.netnih.gov Their photophysical properties make them candidates for use as fluorescent probes in biological applications. sciforum.netresearchgate.net

Compound Class Key Synthetic Feature Noteworthy Property
Naphtho[2,3-a]phenoxazinium SaltsCondensation of nitrosophenols with aminoanthracenes sciforum.netStrong long-wavelength absorption and fluorescence sciforum.netnih.gov

Theoretical and Computational Studies of Naphtho 2,3 D 1 2 Dioxole 2 Thione

Density Functional Theory (DFT) Investigations of Electronic Structurenih.govepa.govresearchgate.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. espublisher.com This method is favored for its balance of accuracy and computational efficiency, making it suitable for complex systems. espublisher.com By calculating the electron density, DFT can determine the ground-state energy, molecular geometry, and other fundamental electronic properties of Naphtho[2,3-d] ukm.mymdpi.comdioxole-2-thione.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For Naphtho[2,3-d] ukm.mymdpi.comdioxole-2-thione, the HOMO is expected to be distributed over the electron-rich naphthalene (B1677914) ring system and the sulfur atom, while the LUMO would likely be centered on the thione (C=S) group and the adjacent carbon atoms of the naphthalene core.

Table 1: Illustrative Frontier Molecular Orbital Data This table presents a hypothetical FMO analysis for Naphtho[2,3-d] ukm.mymdpi.comdioxole-2-thione to demonstrate the typical data generated from DFT calculations.

ParameterEnergy (eV)Description
EHOMO-6.20Energy of the Highest Occupied Molecular Orbital
ELUMO-1.85Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.35LUMO - HOMO Energy Difference

The distribution of electron density within a molecule is key to understanding its reactivity. DFT calculations can generate maps of the molecular electrostatic potential (ESP), which visualizes the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

In Naphtho[2,3-d] ukm.mymdpi.comdioxole-2-thione, the oxygen atoms of the dioxole ring and the sulfur atom of the thione group are expected to be regions of high electron density. The carbon atom of the thione group (C=S) would likely be an electrophilic center. Furthermore, Natural Bond Orbital (NBO) analysis can be used to quantify the charges on individual atoms, providing a more detailed picture of the electronic landscape and helping to predict site selectivity in chemical reactions. nih.gov

Reaction Mechanism Elucidation via Computational Modelingnih.govnih.gov

Computational modeling is a powerful tool for mapping the pathways of chemical reactions. By using DFT methods, researchers can locate the geometries of reactants, products, and, crucially, the transition states that connect them. nih.gov The energy difference between the reactants and the transition state determines the activation energy barrier, which governs the reaction rate.

For Naphtho[2,3-d] ukm.mymdpi.comdioxole-2-thione, computational studies could elucidate the mechanisms of various reactions, such as nucleophilic additions to the C=S bond or electrophilic substitutions on the naphthyl ring system. For instance, modeling the reaction with an amine could reveal whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. This approach has been successfully applied to understand the formation of other fused thiazole (B1198619) systems. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While the naphtho[2,3-d] portion of the molecule is largely planar, the ukm.mymdpi.comdioxole ring can adopt different conformations (e.g., envelope or twisted forms). Conformational analysis, performed by systematically rotating bonds and calculating the corresponding energies, can identify the most stable three-dimensional structures. researchgate.net

Molecular Dynamics (MD) simulations provide further insight into the molecule's dynamic behavior over time. nih.gov By simulating the motion of atoms at a given temperature, MD can explore the conformational landscape, revealing the flexibility of the dioxole ring and its preferred orientations. These simulations assess structural stability by analyzing metrics such as the root-mean-square deviation (RMSD) and radius of gyration (Rg) over time. nih.gov

Prediction of Spectroscopic Signatures from First Principles

Computational methods can predict various spectroscopic properties, which is invaluable for identifying and characterizing a compound. Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic absorption spectra (UV-Vis) by determining the energies of electronic excited states. mdpi.comespublisher.com

Furthermore, DFT calculations can predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. The calculated IR spectrum can be compared with experimental data to confirm the presence of key functional groups, such as the C=S stretch of the thione group. These theoretical predictions are crucial for interpreting experimental spectra and confirming the molecular structure. espublisher.com

Table 2: Illustrative Predicted Spectroscopic Data This table provides an example of the kind of spectroscopic data that can be generated for Naphtho[2,3-d] ukm.mymdpi.comdioxole-2-thione using computational methods.

Spectroscopic TechniquePredicted ValueAssignment
UV-Vis (TD-DFT)λmax ≈ 350 nmπ → π* transition
IR (DFT)ν ≈ 1250 cm-1C=S stretching vibration
13C NMR (DFT)δ ≈ 190 ppmThione Carbon (C=S)

Synthetic Utility and Emerging Applications in Chemical Science

Naphtho[2,3-d]libretexts.orgacs.orgdioxole-2-thione as a Synthetic Intermediate for Complex Organic Molecules

The Naphtho[2,3-d] libretexts.orgacs.orgdioxole-2-thione structure is poised to be a valuable intermediate in organic synthesis. The core of its utility lies in the reactivity of the cyclic thionocarbonate group. Cyclic thionocarbonates, formed from vicinal diols like 2,3-dihydroxynaphthalene (B165439), are versatile functional groups. libretexts.orgnih.gov The synthesis of these structures typically involves the reaction of the diol with a thiocarbonyl source such as thiophosgene (B130339) or N,N'-thiocarbonyldiimidazole. libretexts.orgmoltuslab.com

Once formed, the thione group (C=S) can undergo various transformations. For instance, it can be converted into its corresponding carbonate (C=O) through oxidation, or the entire dioxole ring can be opened under specific conditions. A key application for similar cyclic thionocarbonates is their use in stereospecific deoxygenation reactions to form alkenes, known as the Corey-Winter olefin synthesis. This suggests that Naphtho[2,3-d] libretexts.orgacs.orgdioxole-2-thione could serve as a precursor to 2,3-didehydronaphthalene, a highly reactive aryne intermediate.

Furthermore, the naphthalene (B1677914) backbone can be functionalized through electrophilic aromatic substitution reactions (e.g., halogenation, nitration), allowing for the introduction of various substituents. These functionalized derivatives can then participate in cross-coupling reactions (e.g., Suzuki, Stille) to build more elaborate molecular architectures, using the naphthodioxole unit as a rigid, well-defined core. researchgate.net

Applications in Materials Science Research

The extended π-system of the naphthalene core fused with the electron-rich dioxole ring makes this scaffold an attractive candidate for materials science, particularly in the field of organic electronics.

Linear-fused aromatic systems are foundational to the performance of organic semiconductors. nih.gov While research has heavily focused on analogous structures like naphthodithiophenes (NDTs), the underlying principles apply to the naphthodioxole scaffold. nih.govresearchgate.net The planarity and potential for π-π stacking of the Naphtho[2,3-d]dioxole core are critical for efficient charge transport. By functionalizing this core and extending its conjugation, novel p-type or n-type semiconducting materials could be developed for applications in organic field-effect transistors (OFETs). nih.gov The selective thionation of related aromatic systems, such as Naphtho[2,3-b]thiophene (B1219671) diimide (NTI), has been shown to significantly lower the LUMO energy level, a key strategy for tuning the electronic properties of organic semiconductors. rsc.org

Table 1: Properties of Related Naphtho-Fused Heterocycles in OFETs

Compound Family Mobility (cm²/Vs) On/Off Ratio Type
Naphthodithiophene (NDT) Derivatives Up to > 0.5 > 10^6 p-type
Naphtho[2,1-b:3,4-b′]bisthieno[3,2-b] libretexts.orgbenzothiophene Up to 0.24 10^6–10^7 p-type

Data from analogous semiconducting materials to illustrate potential. nih.govrsc.org

The development of donor-acceptor (D-A) conjugated polymers is a cornerstone of organic electronics research. rsc.org The Naphtho[2,3-d]dioxole unit, derived from 2,3-dialkoxynaphthalene precursors, can serve as an electron-donating monomer in polymerization reactions. mdpi.com To incorporate this unit into a polymer backbone, it would typically be di-halogenated on the aromatic rings and then subjected to metal-catalyzed cross-coupling reactions, such as Stille or Suzuki polycondensation, with a suitable electron-accepting co-monomer. mdpi.com

Polymers based on the related naphtho[2,3-c]thiophene-4,9-dione (NTD) unit have been synthesized and used in polymer solar cells (PSCs). rsc.org The properties of the resulting polymers, including their absorption spectra, energy levels, and charge carrier mobility, are highly dependent on the structure of the monomeric units. The rigid and planar nature of the naphthodioxole scaffold would likely promote intermolecular π-stacking in the solid state, which is beneficial for charge transport. nih.gov

Optoelectronic materials are defined by their ability to interact with light and electricity. ossila.com Materials built from the Naphtho[2,3-d]dioxole scaffold are expected to have interesting photophysical properties. Fused polycyclic aromatic compounds often exhibit fluorescence. nih.gov The electronic properties, and therefore the optical properties, can be finely tuned by chemical modification. ossila.com

For example, polymers incorporating the naphthodioxole unit could be used as the active layer in organic photovoltaics (OPVs) or as emissive components in organic light-emitting diodes (OLEDs). The performance of such devices is dictated by the material's energy levels (HOMO/LUMO), bandgap, and solid-state morphology. In OPVs, NDT-based polymers have led to power conversion efficiencies exceeding 8%. nih.gov This highlights the potential of the broader class of naphtho-fused heterocyclic materials, including those derived from Naphtho[2,3-d] libretexts.orgacs.orgdioxole-2-thione, in optoelectronic applications.

Table 2: Photovoltaic Performance of a Polymer Based on a Related Naphtho-Fused Monomer

Polymer VOC (V) JSC (mA/cm²) FF PCE (%)
PBTN-p 0.84 24.67 0.68 14.10

Data for a polymer containing the naphtho[2,3-c]thiophene-4,9-dione unit to show the potential of this class of materials. rsc.org

Utilization in Probe Development for Chemical and Biochemical Systems

While no chemical probes have been explicitly developed from Naphtho[2,3-d] libretexts.orgacs.orgdioxole-2-thione, its structure provides a sound basis for the rational design of such tools. The core principle involves coupling the scaffold to a reporter molecule, such as a fluorophore, and incorporating a reactive site that interacts selectively with a target analyte.

A plausible design strategy would involve the following steps:

Functionalization: The naphthalene ring system of the scaffold would be functionalized, for example, via bromination, to allow for its covalent attachment to a signaling unit (e.g., a BODIPY or coumarin fluorophore) through a cross-coupling reaction.

Reactive Site Integration: The thione group itself is reactive towards certain species. Alternatively, the dioxole ring could be designed to be cleaved by a specific analyte, such as a reactive oxygen species (ROS).

Signaling Mechanism: The interaction of the analyte with the reactive site would trigger a change in the photophysical properties of the attached fluorophore. A common mechanism is photoinduced electron transfer (PET). In a "turn-off" state, the electron-rich naphthodioxole unit might quench the fluorescence of the reporter. Upon reaction with an analyte, this quenching pathway is disrupted, leading to a "turn-on" fluorescent signal. nih.gov This approach has been successfully used in probes based on related polycyclic aromatic scaffolds for detecting species like hydrogen peroxide and peroxynitrite. nih.gov

The development of fluorescent probes from related structures like Naphtho[2,3-d]thiazole-4,9-diones demonstrates the viability of using naphtho-fused heterocyclic systems for sensing applications. nih.govmdpi.com

Design of Novel Scaffolds for Chemical Transformations

The concept of a molecular scaffold refers to a core structure that can be systematically modified to create libraries of compounds with diverse properties. semanticscholar.org The rigid, planar, and well-defined geometry of Naphtho[2,3-d] libretexts.orgacs.orgdioxole-2-thione makes it an excellent candidate for designing novel, three-dimensional chemical scaffolds.

By attaching reactive functional groups to the naphthalene core, this central unit can serve as a template to build larger, shape-persistent molecules. For instance, tetra-functionalization of the aromatic ring could enable the synthesis of macrocycles or cage compounds with defined cavity sizes. These new structures could find applications in host-guest chemistry, molecular recognition, or as novel ligands for catalysis. The synthesis of complex phosphole-fused pentacyclic systems from binaphthyl precursors illustrates how rigid aromatic cores can be used to construct novel heterocyclic frameworks with unique electronic and structural properties. nih.gov The Naphtho[2,3-d] libretexts.orgacs.orgdioxole-2-thione unit offers a distinct combination of a π-rich aromatic surface, an electron-donating dioxole moiety, and a reactive thione group, providing a unique set of tools for the design of new chemical entities.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Resolves substituent effects on aromatic protons and carbonyl/thione groups.
  • HRMS : Confirms molecular weight and isotopic patterns, especially for sulfur-containing derivatives .
  • IR Spectroscopy : Identifies C=S stretches (~1200–1050 cm⁻¹) and dioxole ring vibrations.
  • X-ray Crystallography : Provides definitive structural proof, particularly for stereochemical assignments in complex derivatives .

What computational methods are recommended to model the charge transport properties of this compound-based semiconductors?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate electronic band structures, charge transfer integrals, and electron-phonon coupling using hybrid functionals (e.g., B3LYP/6-311G**).
  • Molecular Dynamics (MD) : Simulate packing motifs in thin films to assess crystallinity and intermolecular interactions.
  • Marcus Theory : Estimate charge-carrier mobility using reorganization energy (λ) and electronic coupling (J) parameters .

How can reaction conditions be optimized to improve the yield of this compound synthesis?

Q. Basic

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates.
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate methylenation .
  • Temperature Control : Mild heating (50–60°C) prevents side reactions like over-oxidation.
  • Workup : Quench with ice-water to precipitate products, followed by column chromatography (silica gel, hexane/EtOAc) .

What strategies mitigate stability issues in this compound derivatives under ambient conditions?

Q. Advanced

  • Encapsulation : Blend with stabilizing polymers (e.g., PMMA) to reduce oxidation.
  • Substituent Engineering : Electron-donating groups (e.g., methoxy) at C-5 or C-8 improve air stability by lowering HOMO levels.
  • Storage : Under inert atmosphere (N₂/Ar) with desiccants to prevent moisture-induced degradation .

What are the common side reactions encountered during synthesis, and how can they be minimized?

Q. Basic

  • Over-Sulfurization : Leads to disulfide byproducts. Use stoichiometric Lawesson’s reagent and monitor via TLC.
  • Ring-Opening : Acidic conditions may hydrolyze the dioxole ring. Maintain pH >7 using K₂CO₃ .
  • Polymerization : Rapid quenching and low temperatures (<40°C) prevent oligomer formation .

How do structural modifications at specific positions affect the electrochemical properties of this compound?

Q. Advanced

  • C-6/C-7 Substitution : Electron-withdrawing groups (e.g., -COOH, -NO₂) enhance electron affinity, shifting LUMO by 0.3–0.5 eV.
  • C-9 Functionalization : Aryl groups (e.g., 3,4,5-trimethoxyphenyl) improve solubility and film morphology in OFETs.
  • Heteroatom Replacement : Replacing sulfur with oxygen reduces charge localization but increases oxidation susceptibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.